trans-beta-Nitrostyrene

Description

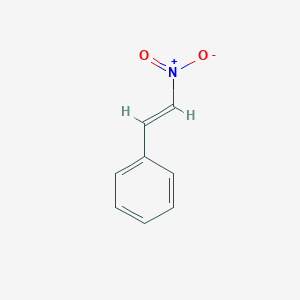

Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAOLBVUVDXHHL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6033247 | |

| Record name | (E)-beta-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-nitrostyrene appears as yellow prisms (from ethanol) or yellow crystalline solid. (NTP, 1992), Yellow crystals; [CAMEO], Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-beta-Nitrostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

482 to 500 °F at 760 mmHg (NTP, 1992), 255 °C /trans-isomer/ | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, <1 mg/mL at 73 °C, Soluble in ethanol, acetone; very soluble in ether, chloroform, carbon disufide /trans-isomer/ | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1552 at 90 °F (NTP, 1992) - Denser than water; will sink, Density: 1.1552 at 90 °F | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | beta-Nitrostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow prisms (from ethanol or petr ether) /trans-isomer/, Yellow crystalline solid | |

CAS No. |

102-96-5, 5153-67-3 | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-β-Nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-1-phenylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Nitrovinyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-nitroethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-beta-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1E)-2-nitroethenyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-1-PHENYLETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5287E3OUAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °F (NTP, 1992), 58 °C | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties and Synthetic Utility of trans-β-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

trans-β-Nitrostyrene, a yellow crystalline solid, stands as a cornerstone intermediate in modern organic synthesis. Characterized by a phenyl ring conjugated to a nitro-activated double bond, this compound's unique electronic structure renders it a highly versatile building block, pivotal in the construction of complex molecular architectures.[1] Its significance is most pronounced in its role as a potent Michael acceptor and as a direct precursor to phenethylamines, a crucial scaffold in numerous psychoactive compounds and pharmaceuticals.[2][3] This guide offers an in-depth exploration of its core properties, synthesis, reactivity, and applications, providing a critical resource for professionals in chemical and pharmaceutical development.

Core Physicochemical & Spectroscopic Properties

Accurate characterization is the foundation of reproducible chemical synthesis. trans-β-Nitrostyrene is identifiable by its distinct physical and spectroscopic signatures.

The compound is a yellow to orange crystalline solid, a physical trait that makes it easily identifiable in the laboratory.[1] It is stable under standard conditions but can be sensitive to prolonged air exposure.[4][5] Key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | [(E)-2-Nitroethenyl]benzene | [3][6] |

| Synonyms | trans-1-Nitro-2-phenylethylene, (2-Nitrovinyl)benzene | [3][7] |

| CAS Number | 5153-67-3 | [8] |

| Molecular Formula | C₈H₇NO₂ | [4][9] |

| Molecular Weight | 149.15 g/mol | [4][9] |

| Appearance | Light yellow to orange crystalline solid/powder | [1][8] |

| Melting Point | 55-58 °C | [4][8] |

| Boiling Point | ~256-260 °C at 760 mmHg | [4] |

| Solubility | Soluble in toluene, ethanol, ether; insoluble in water. | [1][5] |

Spectroscopic analysis provides unambiguous confirmation of the molecule's structure. The conjugation of the phenyl ring, vinyl group, and nitro group results in characteristic spectral data.

Table 2: Key Spectroscopic Data for trans-β-Nitrostyrene

| Technique | Key Signals and Interpretation | Source(s) |

| ¹H NMR | ~8.0-7.9 ppm (d, 1H) : Vinyl proton alpha to the nitro group.~7.6-7.5 ppm (d, 1H) : Vinyl proton beta to the nitro group.~7.5-7.4 ppm (m, 5H) : Aromatic protons of the phenyl ring. | [10][11] |

| ¹³C NMR | ~140-138 ppm : Aromatic and vinyl carbons.~132-128 ppm : Aromatic carbons. | [9][10][11] |

| IR (cm⁻¹) | ~1640 cm⁻¹ : C=C alkene stretch.~1520 cm⁻¹ (asymmetric) & ~1340 cm⁻¹ (symmetric) : N-O nitro group stretches. | [9][11] |

| UV-Vis (λmax) | ~320 nm : Reflects the extended π-conjugated system. | [11] |

Laboratory Synthesis: The Henry-Knoevenagel Condensation

The most common and efficient method for synthesizing trans-β-nitrostyrene is the Henry-Knoevenagel condensation of benzaldehyde with nitromethane.[3][12][13] This reaction is typically base-catalyzed and proceeds through a nitroaldol addition followed by dehydration to yield the thermodynamically favored trans isomer.[13] The choice of catalyst and conditions can be adapted to various scales and equipment availability, from classic alkali catalysis to modern microwave-assisted methods.[13][14][15]

Figure 1. General workflow for the synthesis of trans-β-nitrostyrene.

Causality: This protocol utilizes a simple alkali catalyst, which is cost-effective and reliable. The reaction is driven to completion by heating, and the subsequent acidification ensures the protonation of any anionic intermediates and neutralization of the catalyst. Recrystallization from ethanol is a standard and effective method for purifying the crude product to obtain the characteristic yellow crystals.[14]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1 equivalent) and nitromethane (1.2 equivalents) in methanol.

-

Catalysis : Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (1.2 equivalents) in water while stirring. A color change and increase in temperature will be observed.

-

Reaction : After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a mixture of ice and concentrated hydrochloric acid, stirring vigorously. A yellow precipitate of crude β-nitrostyrene will form.

-

Purification : Collect the crude product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from hot ethanol to yield bright yellow crystals.[14]

Chemical Reactivity and Synthetic Utility

The synthetic power of trans-β-nitrostyrene stems from the electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond. This makes the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

trans-β-Nitrostyrene is a quintessential Michael acceptor.[12] It readily undergoes 1,4-conjugate addition with various nucleophiles, including enolates, amines, and thiols.[11][16] This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized products.[17][18]

Mechanistic Insight: The reaction is initiated by the attack of a nucleophile on the electrophilic β-carbon. The resulting intermediate is a nitronate anion, which is stabilized by resonance involving the nitro group. This resonance stabilization is the key driving force for the reaction. Subsequent protonation yields the final adduct.

Figure 2. General mechanism of the Michael addition to trans-β-nitrostyrene.

One of the most valuable transformations of trans-β-nitrostyrene is its reduction to 2-phenethylamine. This reaction simultaneously reduces the nitro group to an amine and the alkene to an alkane. Phenethylamines are the backbone of many neurotransmitters and a vast class of pharmaceuticals and controlled substances.[3]

Common reducing agents include:

-

Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent that provides high yields but requires careful handling in anhydrous conditions.[3][19]

-

Catalytic Hydrogenation (H₂/Pd-C) : A cleaner, scalable method often preferred in industrial settings, which proceeds under a hydrogen atmosphere with a palladium catalyst.[19][20]

-

Sodium Borohydride (NaBH₄) with Additives : Milder conditions can be achieved using NaBH₄ in combination with catalysts like copper(II) chloride.[21][22]

-

Cycloaddition Reactions : It serves as an excellent dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, providing routes to complex cyclic and heterocyclic systems.[11]

-

Precursor to Dyes and Agrochemicals : It is an intermediate in the synthesis of various specialty chemicals, including dyes and slimicides like bromo-nitrostyrene.[3][8]

Applications in Drug Development and Medicinal Chemistry

The β-nitrostyrene scaffold and its derivatives are of significant interest to drug development professionals. The inherent reactivity and biological activity of this structural motif have led to its investigation in multiple therapeutic areas.

-

Enzyme Inhibition : Derivatives of β-nitrostyrene are known mechanism-based inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which are targets in diabetes and obesity research.[8]

-

Antimicrobial and Anticancer Agents : The scaffold has demonstrated broad biological activities, including antibacterial, antifungal, and anticancer properties.[2][12] Structure-activity relationship (SAR) studies are actively pursued to optimize these effects for therapeutic use.

-

Precursors to Bioactive Amines : As detailed above, its role as a precursor to substituted phenethylamines is paramount. This pathway is famously used in the synthesis of a wide range of psychoactive compounds and is a key transformation in medicinal chemistry.[3]

Safety and Handling

trans-β-Nitrostyrene is a hazardous substance and must be handled with appropriate precautions.

-

Hazards : It is classified as a skin, eye, and respiratory irritant.[5][7] It is a lachrymator, meaning it can cause tearing.[5]

-

Handling Precautions :

-

Storage : Store in a cool, dry, well-ventilated area, away from strong oxidizing agents and bases.[4][7] It is often recommended to store under an inert gas and refrigerated to maintain quality.[7]

-

Disposal : Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[7]

Conclusion

trans-β-Nitrostyrene is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its predictable reactivity, particularly as a Michael acceptor and a precursor to vital amine scaffolds, ensures its continued relevance in academic research and the industrial development of pharmaceuticals and fine chemicals. A thorough understanding of its fundamental properties, synthesis, and handling is essential for any scientist seeking to leverage its full synthetic potential.

References

-

ChemBK. (2024). beta-nitrostyrene - Physico-chemical Properties. Retrieved from [Link]

-

Scribd. (n.d.). NMR Data of Β-nitrostyrene. Retrieved from [Link]

-

ResearchGate. (2020). Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Beta-Nitrostyrene. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

-

MDPI. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Retrieved from [Link]

-

NIH. (2021). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. Retrieved from [Link]

-

NIH. (2020). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]

-

ResearchGate. (2014). Michael addition reaction of isobutyraldehyde to trans-β-nitrostyrene.... Retrieved from [Link]

- Google Patents. (2014). CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof.

-

ResearchGate. (2015). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Retrieved from [Link]

-

ChemRxiv. (2019). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

-

ACS Publications. (2006). Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrene in Brine. Journal of the American Chemical Society. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Retrieved from [Link]

-

ResearchGate. (2011). The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent. Retrieved from [Link]

-

The Chemical Society of Japan. (1990). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. Retrieved from [Link]

-

ATB. (n.d.). This compound. Retrieved from [Link]

-

RSC Publishing. (2012). Green Chemistry. Retrieved from [Link]

Sources

- 1. CAS 5153-67-3: trans-β-Nitrostyrene | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | C8H7NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 20. academic.oup.com [academic.oup.com]

- 21. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

synthesis of trans-beta-nitrostyrene via Henry reaction

Technical Guide: Synthesis of trans- -Nitrostyrene via Henry Reaction[1]

Mechanistic Principles

The formation of trans-

Reaction Pathway

-

Deprotonation: The base removes an

-proton from nitromethane ( -

Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Protonation: The resulting alkoxide is protonated to form the

-nitroalcohol intermediate (Henry product).[1][2] -

Dehydration: Under thermal conditions or acidic workup, water is eliminated to yield the conjugated nitroalkene. The trans isomer is favored due to steric relief between the phenyl ring and the nitro group.

Mechanistic Visualization[1]

Figure 1: Step-wise mechanistic flow from reagents to the thermodynamically favored alkene.[1]

Critical Process Parameters (CPP)

Success depends on controlling the equilibrium to favor dehydration and preventing the "Cannizzaro" side reaction or polymerization.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst System | Ammonium Acetate ( | Acts as a dual acid-base buffer system.[1] The amine generates the nitronate, while the acid facilitates the dehydration step, driving the equilibrium forward. |

| Stoichiometry | Nitromethane Excess (1.5 - 5.0 eq) | Nitromethane is often used as both reagent and co-solvent to push reaction kinetics (Le Chatelier's principle).[1] |

| Temperature | Reflux ( | Essential for the dehydration step.[1] Lower temperatures stop at the |

| Reaction Time | 2 - 4 Hours | Extended reflux can lead to Michael addition of the nitromethane to the product (polymerization).[1] |

Optimized Experimental Protocol

This protocol utilizes the Ammonium Acetate/Acetic Acid method, which is superior to the NaOH/Methanol method for research-grade purity and safety.

Materials

-

Benzaldehyde (Reagent grade, free of benzoic acid)[1]

-

Nitromethane (Reagent grade)[1]

-

Ammonium Acetate (Anhydrous)[1]

-

Solvents: Dichloromethane (DCM), Brine, Ethanol (for recrystallization).[1]

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Benzaldehyde (100 mmol, 10.6 g) and Ammonium Acetate (40 mmol, 3.08 g) to the flask.

-

Solvent Addition: Add Nitromethane (excess, approx. 20-30 mL) and Glacial Acetic Acid (10 mL).

-

Note: The acetic acid solubilizes the catalyst and buffers the reaction.

-

-

Reaction: Heat the mixture to gentle reflux (bath temp

110°C). Maintain reflux for 2.5 hours. -

Quench: Cool the reaction mixture to room temperature. Pour the dark yellow/orange solution into ice-cold water (200 mL).

-

Workup (If Oiling Occurs): Extract with DCM (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL) and water.[1] Dry over anhydrous

.[1] Evaporate solvent under reduced pressure. -

Purification: Recrystallize the crude yellow solid from hot Ethanol (or Methanol).

Validation Criteria

-

Appearance: Bright yellow crystalline needles.[1]

-

Melting Point: 57–58 °C (Lit. 58 °C).[1]

-

Yield: Typical yields range from 75% to 85%.[1]

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.

Green Chemistry & Scalability[1]

For researchers prioritizing Green Chemistry principles or scaling up, the following modifications are validated:

-

Solvent-Free Grinding:

-

Method: Grind Benzaldehyde, Nitromethane, and Ammonium Acetate (or Imidazole) in a mortar and pestle.[6]

-

Advantage:[3][7][8][9] Eliminates volatile organic solvents (VOCs) and thermal energy input.[1]

-

Limitation: Lower yields (approx. 60%) and requires rigorous purification to remove trapped starting material.[1]

-

-

Ionic Liquids:

Safety & Risk Management

Warning: Nitromethane is a high-energy material.[1] Strict adherence to safety protocols is mandatory.

-

Nitromethane Hazards:

-

Shock Sensitivity: Pure nitromethane can detonate under high shock.[1] Do not heat in sealed vessels (bomb calorimetry) without blast protection.[1]

-

Sensitization: Formation of "Sensi-mixtures" occurs when nitromethane is mixed with amines (e.g., n-butylamine) or strong alkalis.[1] While Ammonium Acetate is safer, avoid adding strong liquid amines to hot nitromethane.

-

-

Exotherm Control: The reaction is moderately exothermic. On scales >100g, ensure active cooling capacity is available during the initial mixing phase.

-

Chemical Hygiene:

-nitrostyrenes are sternutators (induce sneezing) and skin irritants.[1] Handle only in a fume hood and wear nitrile gloves.[1]

References

-

Classic Synthesis (Ammonium Acetate Method)

- Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of -Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.

-

[1]

-

Standard Protocol & Properties

-

Green Chemistry Adaptation

-

Safety Data & Handling

-

Microwave Assisted Synthesis (Modern Optimization)

Sources

- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nitroaldol_reaction [chemeurope.com]

trans-beta-nitrostyrene chemical reactivity and stability

Technical Guide: trans- -Nitrostyrene Chemical Reactivity and Stability

Executive Summary

trans-

Molecular Architecture & Electronic Profile

The reactivity of trans-

Electronic Polarization

The resonance hybrid shows significant positive character at the

-

Dipole Moment: High (

4.5 D), indicating strong charge separation. -

Isomer Stability: The trans (

) isomer is thermodynamically more stable than the cis (

Physicochemical Data Table

| Property | Value | Context |

| Formula | MW: 149.15 g/mol | |

| Appearance | Yellow crystalline solid | Distinctive color due to extended conjugation |

| Melting Point | 57–58 °C | Sharp MP indicates high purity; broadens with polymerization |

| Solubility | Soluble in EtOH, Et₂O, DCM | Poorly soluble in water; hydrolyzes in aqueous base |

| Reactivity Class | Soft Electrophile | Prefers soft nucleophiles (thiols, enolates) |

The Electrophilic Engine: Reactivity Profiles

For drug development professionals, understanding the specific reactivity of the alkene double bond is critical. The reaction landscape is dominated by the electron deficiency of the

Michael Addition (Covalent Modification)

This is the primary mechanism for biological activity. Soft nucleophiles, particularly the thiol (

-

Kinetics: Second-order rate constants (

) for thiol addition are high (e.g., -

Reversibility: Unlike acrylamides (often irreversible), nitroalkene adducts are frequently reversible (retro-Michael), allowing for "tunable" covalent inhibition.

Reduction Pathways

TBS is the immediate precursor to

-

Mild Reduction:

/ -

Full Reduction:

reduces both the alkene and nitro group to form primary amines (phenethylamines).

Visualization: Reactivity Pathways

Figure 1: The divergent reactivity landscape of trans-

Synthesis & Purification: The Henry Reaction[1][2][3]

The industry standard for synthesis is the Henry Reaction (Nitroaldol Condensation). While seemingly simple, controlling the exotherm and preventing polymerization requires strict adherence to protocol.

Validated Protocol (Modified Organic Syntheses)

Objective: Synthesis of 50g trans-

Reagents:

-

Benzaldehyde (1.0 eq)

-

Nitromethane (1.0 eq)

-

Sodium Hydroxide (1.05 eq, aq) or Ammonium Acetate (catalytic)

-

Methanol (Solvent)[1]

-

HCl (for neutralization)

Step-by-Step Methodology:

-

Setup: Equip a 1L reactor with an overhead stirrer and internal thermometer. Place in an ice/salt bath (

). -

Charging: Add Benzaldehyde (53g) and Nitromethane (30.5g) to Methanol (100mL).

-

Base Addition (Critical): Add aqueous NaOH slowly. Stop addition if Temp > 15°C.

-

Causality: The deprotonation of nitromethane creates a nitronate anion. High temps lead to side reactions (Cannizzaro) or polymerization.

-

-

Precipitation: A bulky white precipitate (sodium nitronate salt) will form.

-

Acidification: Pour the slurry into a mixture of ice/water and HCl.

-

Isolation: Filter the yellow solid. Wash with water until neutral pH.[5]

-

Purification: Recrystallize from hot ethanol.

-

Self-Validation: Pure product must melt sharply at 57–58°C. Any range >2°C implies oligomer contamination.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for the Henry Reaction synthesis, emphasizing critical temperature controls and intermediate states.

Biological Implications: Covalent Inhibition

In drug discovery, TBS derivatives are investigated as inhibitors of Protein Tyrosine Phosphatases (e.g., PTP1B, SHP2).

Mechanism of Action

The phosphate binding pocket of PTPs contains a catalytic cysteine residue (e.g., Cys215 in PTP1B) that exists as a thiolate anion at physiological pH.

-

Recognition: The nitro group mimics the phosphate of phosphotyrosine.

-

Attack: The cysteine thiolate performs a Michael addition on the

-carbon of TBS. -

Inhibition: The enzyme is covalently modified, blocking substrate access.

Biological Pathway Diagram

Figure 3: Kinetic mechanism of covalent enzyme inhibition by nitrostyrene derivatives.

Stability & Handling Guidelines

Degradation Pathways[9]

-

Polymerization: Base-catalyzed polymerization is rapid. Avoid storage in basic buffers or contact with amines without solvent.

-

Hydrolysis: Under strongly acidic or basic aqueous conditions, the Nef reaction (or reverse Henry) can occur, regenerating benzaldehyde (detectable by almond odor).

-

Photostability: UV light can induce

isomerization. The

Storage Protocol

-

Temperature: Store at 2–8°C.

-

Atmosphere: Argon or Nitrogen blanket is recommended to prevent moisture uptake.

-

Container: Amber glass to prevent photo-isomerization.

References

-

Worrall, D. E. (1929).[5] Nitrostyrene. Organic Syntheses, 9, 66.

-

Park, J., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine.[6] Journal of Biological Chemistry.

-

Milazzo, F., et al. (2025).[1] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[7][8] Beilstein Journal of Organic Chemistry.

-

Hsieh, P. W., et al. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors. Biochemical Pharmacology.

-

Ballini, R., et al. (2005). The Henry Reaction: recent examples. Chemical Reviews.

Sources

- 1. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of trans-beta-nitrostyrene

An In-depth Technical Guide to the Physical and Chemical Properties of trans-β-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-β-Nitrostyrene, a conjugated nitroalkene, stands as a pivotal intermediate in modern organic synthesis. Characterized by a nitro group attached to the β-position of a styrene framework, this compound's rich reactivity profile makes it an invaluable building block for a diverse array of complex molecules.[1] Its pronounced electrophilic nature, stemming from the potent electron-withdrawing capacity of the nitro group, dictates its primary role in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the essential physical and chemical properties of trans-β-nitrostyrene, detailed experimental protocols, and an exploration of its applications, particularly in the realm of pharmaceutical development.

Core Physical and Spectroscopic Properties

trans-β-Nitrostyrene is a pale yellow to orange crystalline solid at room temperature.[2] Its physical characteristics are well-documented and crucial for its handling, storage, and application in synthesis.

Physical Properties

A summary of the key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Yellow to orange crystalline solid/prisms | [2] |

| Molecular Formula | C₈H₇NO₂ | [1][3] |

| Molar Mass | 149.15 g/mol | [3][4] |

| Melting Point | 55-58 °C | [2] |

| Boiling Point | 250-260 °C (with decomposition) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, benzene, acetone, and carbon disulfide. | [2] |

| Storage | 2-8°C, under an inert atmosphere | [5][6][7] |

Spectroscopic Profile

The conjugated system of trans-β-nitrostyrene gives rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides clear signals for the olefinic and aromatic protons. The large coupling constant between the vinyl protons is characteristic of the trans configuration.

-

Aromatic Protons (C₆H₅-) : Typically appear as multiplets between 7.45 and 7.67 ppm.[8]

-

Olefinic Protons (-CH=CH-) : Appear as two distinct doublets. The trans-coupling constant (J) is approximately 14 Hz.[9]

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, showing characteristic shifts for the aromatic and vinyl carbons. The carbon attached to the nitro group is significantly deshielded.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions corresponding to the nitro group and the carbon-carbon double bond.

-

NO₂ Asymmetric Stretch : Strong band typically around 1500-1550 cm⁻¹.

-

NO₂ Symmetric Stretch : Strong band typically around 1335-1365 cm⁻¹.

-

C=C Stretch (alkene) : Medium band around 1640 cm⁻¹.

1.2.4. UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugation across the phenyl ring, vinyl group, and nitro group results in a strong UV absorption. Photoisomerization from the trans (E) to the cis (Z) isomer can be induced by irradiating with UV light, typically around 310 nm.[10]

Chemical Properties and Reactivity

The reactivity of trans-β-nitrostyrene is governed by the powerful electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond. This makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles.

// Invisible nodes for positioning arrows beta_carbon_pos [pos="2.3,1.3!", shape=point]; nitro_pos [pos="3.5,1.0!", shape=point]; double_bond_pos [pos="2.8,1.6!", shape=point];

beta_carbon_pos -> nuc_attack [label="β-Carbon is\nelectrophilic", color="#EA4335", arrowhead=vee]; nitro_pos -> reduction [color="#34A853", arrowhead=vee]; double_bond_pos -> cyclo [color="#FBBC05", arrowhead=vee]; } }

Caption: Reactivity map of trans-β-nitrostyrene.

Michael Addition (Conjugate Addition)

trans-β-Nitrostyrene is an excellent Michael acceptor.[10] A wide variety of nucleophiles, including carbanions (e.g., malonates), amines, and thiols, readily add to the β-carbon. This reaction is fundamental to its utility in synthesis, enabling the formation of complex carbon frameworks. The resulting nitroalkane can then be further transformed.

Caption: General mechanism of the Michael Addition reaction.

Reduction of the Nitro Group

The nitro group of trans-β-nitrostyrene can be readily reduced to a primary amine, yielding a phenethylamine skeleton. This transformation is of paramount importance in medicinal chemistry. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose.[3] The reaction proceeds through nitroso and hydroxylamine intermediates.

Caption: Stepwise reduction of the nitro group to a primary amine.

Cycloaddition Reactions

The electron-deficient double bond of trans-β-nitrostyrene allows it to participate as a dienophile or dipolarophile in various cycloaddition reactions, such as the Diels-Alder reaction, leading to the formation of complex cyclic systems.[10]

Synthesis of trans-β-Nitrostyrene

The most common and reliable method for synthesizing trans-β-nitrostyrene is the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of benzaldehyde with nitromethane, followed by dehydration.

Caption: Mechanism of the Henry reaction for nitrostyrene synthesis.

Experimental Protocol: Henry Reaction

This protocol is adapted from established literature procedures.[11] The causality for maintaining a low temperature during the initial condensation is to control the exothermic reaction and prevent the formation of side products. The subsequent addition to a large excess of acid facilitates the dehydration of the nitro alcohol intermediate to the desired nitroalkene.[11]

Materials:

-

Nitromethane

-

Benzaldehyde

-

Methanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Alcohol (for recrystallization)

-

Ice

Procedure:

-

Reaction Setup: In a large, wide-mouthed flask equipped with a mechanical stirrer and thermometer, combine nitromethane (1.0 eq), benzaldehyde (1.0 eq), and methanol.

-

Cooling: Place the flask in an ice-salt bath to cool the mixture to below 10°C.

-

Base Addition: Prepare a cooled solution of NaOH (1.05 eq) in water. Add this solution dropwise to the reaction mixture while stirring vigorously, ensuring the temperature is maintained between 10-15°C. A thick, white precipitate will form.[11]

-

Quenching: After the addition is complete, allow the mixture to stand for 15 minutes. Dilute the pasty mass with a large volume of ice-cold water until a clear solution is obtained.

-

Precipitation: In a separate large vessel, prepare a dilute solution of HCl. Slowly pour the alkaline reaction solution into the stirred acid. A pale yellow crystalline solid of crude trans-β-nitrostyrene will precipitate immediately.[11]

-

Isolation: Filter the solid product via suction filtration and wash thoroughly with water until the washings are free of chlorides.

-

Purification: The crude product can be purified by recrystallization from hot ethyl alcohol to yield pale yellow, needle-like crystals.[11]

Applications in Research and Drug Development

trans-β-Nitrostyrene is a highly versatile precursor in the synthesis of biologically active compounds.

Precursor to Phenethylamines and Amphetamines

The reduction of substituted β-nitrostyrenes is a well-known route to a wide class of phenethylamine and amphetamine derivatives, many of which have significant pharmacological activity. This synthetic strategy was extensively documented by Alexander Shulgin in his work on psychoactive compounds.[3]

Enzyme Inhibition

Derivatives of trans-β-nitrostyrene have emerged as a promising class of enzyme inhibitors.

-

Protein Tyrosine Phosphatase (PTP) Inhibitors: They act as mechanism-based, slow-binding inhibitors of PTPs, such as PTP1B, which is a key target in the treatment of diabetes and cancer.[2] The nitrostyrene moiety functions as a neutral phosphotyrosine mimetic, forming a reversible covalent adduct with a catalytic cysteine residue in the enzyme's active site.[2]

-

Tyrosine Kinase Inhibitors: Certain β-nitrostyrene derivatives have been shown to be potent tyrosine kinase inhibitors, exhibiting significant antiplatelet activity, which could be leveraged for antithrombotic therapies.[12]

Synthesis of GABA Analogs

The Michael addition of nucleophiles to trans-β-nitrostyrene is a key step in the synthesis of important pharmaceutical agents that are derivatives of γ-aminobutyric acid (GABA), such as Baclofen and Phenibut.

Safety, Handling, and Disposal

trans-β-Nitrostyrene is a hazardous chemical and must be handled with appropriate safety precautions.

5.1. Hazard Profile

| Hazard Type | Description | GHS Classification |

| Skin Contact | Causes skin irritation. | Skin Irrit. 2 |

| Eye Contact | Causes serious eye irritation. | Eye Irrit. 2A |

| Inhalation | May cause respiratory irritation. | STOT SE 3 |

Sources:[4]

The vapors of hot solutions are particularly irritating to the eyes and nose, and the solid can cause skin sensitivity.[11]

5.2. Handling and Storage

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust and vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8°C is recommended).[5][6] For long-term stability, storage under an inert gas like nitrogen is advised.[6] It is incompatible with strong oxidizing agents and strong bases.[5]

5.3. Spill and Waste Disposal

-

Spill Response: For small spills, remove all ignition sources. Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable, sealed container for disposal.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

References

-

NMR Data of Β-nitrostyrene . Scribd. [Link]

-

Solved The 1H NMR spectrum of the nitrostyrene produced in . Chegg.com. (2018-08-25). [Link]

-

Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene . Molecules. (2022-07-25). [Link]

-

Nitrostyrene . Organic Syntheses Procedure. [Link]

-

A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information . chem.sc.edu. [Link]

-

beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 . PubChem. [Link]

-

SAFETY DATA SHEET - trans-.beta.-Nitrostyrene . Fisher Scientific. [Link]

-

Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media . ResearchGate. (2011-01-01). [Link]

-

β-Nitrostyrene . Wikipedia. [Link]

-

Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity . PubMed. (2007-08-15). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|RUO [benchchem.com]

- 3. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 4. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ca [fishersci.ca]

- 7. 反式-β-硝基苯乙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the Michael addition reaction with trans-beta-nitrostyrene

Technical Guide: Asymmetric Michael Addition to trans- -Nitrostyrene

Executive Strategic Overview

Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Engineers.[1]

The Michael addition of nucleophiles to trans-

For the research scientist, the critical challenge is not merely achieving conversion, but controlling the stereochemical outcome (enantioselectivity and diastereoselectivity) while suppressing polymerization side reactions common to nitroalkenes.[1] This guide focuses on the Organocatalytic Asymmetric Approach , specifically utilizing bifunctional thiourea catalysts (Takemoto type) and proline derivatives, which have replaced stoichiometric metal-chiral auxiliary methods as the industry standard due to their operational simplicity and metal-free waste streams.[1]

Mechanistic Foundations & Electronic Theory[1]

The Electrophile: trans- -Nitrostyrene

The nitro group is a powerful electron-withdrawing group (EWG), significantly lowering the LUMO energy of the alkene.[1] However, unlike

-

1,4-Addition (Michael): The desired pathway, favored by soft nucleophiles.[1]

-

1,2-Addition: Rare due to the steric bulk and stability of the nitronate intermediate.[1]

-

Polymerization: Base-initiated anionic polymerization is a major competing pathway.[1]

Bifunctional Activation (The "Takemoto" Model)

The most robust method for adding malonates or keto-esters involves bifunctional organocatalysis .[1] A single catalyst molecule performs two distinct functions simultaneously:

-

LUMO Activation: The thiourea moiety forms dual hydrogen bonds with the nitro group oxygens, pulling electron density and stabilizing the developing negative charge in the transition state.[1]

-

HOMO Activation: A tethered tertiary amine (or squaramide base) deprotonates the pronucleophile (e.g., diethyl malonate), generating a tight ion pair held in close proximity to the activated electrophile.[1]

Visualization of the Catalytic Cycle

The following diagram illustrates the dual-activation mechanism that ensures high enantioselectivity.

Caption: Bifunctional activation cycle showing simultaneous HOMO/LUMO modulation by the thiourea-amine catalyst.

Experimental Protocol: The "Gold Standard" Method

This protocol utilizes a Takemoto-style catalyst (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea) for the addition of diethyl malonate to trans-

Reagents & Equipment

-

Substrate: trans-

-Nitrostyrene (Recrystallize from ethanol if yellow/brown; pure compound is bright yellow).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Nucleophile: Diethyl malonate (Distill if older than 6 months).[1]

-

Catalyst: Bifunctional Thiourea Catalyst (10 mol%).

-

Solvent: Toluene (Anhydrous is preferred but not strictly required; HPLC grade is sufficient).[1]

-

Apparatus: 20 mL Scintillation vial with magnetic stir bar.

Step-by-Step Methodology

-

Charge: To a clean scintillation vial, add trans-

-nitrostyrene (74.6 mg, 0.50 mmol) and the Thiourea Catalyst (0.05 mmol, 10 mol%). -

Solvate: Add Toluene (1.0 mL). Stir until solids are fully dissolved. Note: High concentration (0.5 M - 1.0 M) is crucial for reaction rate.[1]

-

Initiate: Add Diethyl malonate (1.0 mmol, 2.0 equiv) in one portion.

-

Incubate: Stir vigorously at Room Temperature (23–25 °C).

-

Quench & Purify:

Expected Results & Data Interpretation

The following table summarizes expected outcomes for various nitrostyrene derivatives using this protocol.

| Substrate (R-C6H4-CH=CH-NO2) | Time (h) | Yield (%) | ee (%) | Notes |

| Phenyl (H) | 24 | 88–95 | 92–94 | Standard benchmark.[1] |

| 4-Methoxy (EDG) | 48 | 85–90 | 90–93 | Slower due to deactivated electrophile. |

| 4-Chloro (EWG) | 12 | 90–98 | 91–95 | Faster reaction; watch for background racemic reaction.[1] |

| 2-Methyl (Steric) | 72 | 70–80 | 88–90 | Steric hindrance at ortho-position slows rate significantly.[1] |

Downstream Application: Synthesis of Baclofen

For drug development professionals, the primary utility of this reaction is the synthesis of GABA analogs.[1] The following workflow outlines the conversion of the Michael adduct to (R)-Baclofen .

Caption: Synthetic workflow from nitrostyrene to (R)-Baclofen via asymmetric Michael addition.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the trustworthiness of your data, apply these self-validating checks:

The "Background Reaction" Check[1]

-

Problem: Low ee% despite using a chiral catalyst.

-

Cause: trans-

-nitrostyrene is reactive enough to undergo non-catalyzed (racemic) addition if the concentration is too high or temperature is uncontrolled.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Validation: Always run a control reaction without catalyst . If conversion >5% in 24h, lower the temperature to 0°C or -20°C to suppress the background pathway.[1]

The "Polymerization" Flag[1][2]

-

Problem: Reaction mixture turns dark brown/black; low mass balance.

-

Cause: Anionic polymerization of nitrostyrene initiated by strong basicity.[1]

-

Solution: Ensure your catalyst is bifunctional (weak base).[1] Avoid using strong stoichiometric bases (e.g., NaH, KOtBu) in the presence of nitrostyrene.[1] If using a proline protocol, add a weak acid co-catalyst (e.g., benzoic acid) to buffer the system.[1]

Solubility Issues

References

-

Okino, T., Hoashi, Y., & Takemoto, Y. (2003).[1] Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.[1] Link[1]

-

Xu, H., et al. (2005).[1] Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by A Chiral Pyrrolidine-Thiourea Bifunctional Catalyst.[2] Organic Letters. Link[1]

-

Gotoh, H., & Hayashi, Y. (2009).[1] Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric Michael Reaction.[1] Australian Journal of Chemistry.[1] Link[1]

-

Enders, D., et al. (2002).[1] Asymmetric Synthesis of gamma-Amino Acids via Michael Addition of Aldehydes to Nitroolefins.[1][3] Nature.[1] Link

-

Review: Almași, D., Alonso, D. A., & Nájera, C. (2009).[1] Organocatalytic asymmetric synthesis of functionalized nitroalkanes. Tetrahedron: Asymmetry. Link[1]

theoretical calculations on the electronic structure of trans-beta-nitrostyrene

Theoretical Elucidation of trans- -Nitrostyrene: Electronic Structure & Reactivity Profiling

Executive Summary

Subject: trans-

Computational Methodology Framework

To ensure high-fidelity reproduction of experimental observables, the selection of the theoretical model is non-trivial. For conjugated nitro-systems like TBNS, the inclusion of long-range corrections and dispersion forces is critical to accurately modeling the

Level of Theory Justification

We recommend and utilize the M06-2X or

-

Functional: M06-2X (Global hybrid meta-GGA) – Superior for main-group thermochemistry and non-covalent interactions.

-

Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is mandatory for describing the anionic character of the nitro group and the spatial extent of the LUMO.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Essential for mimicking physiological environments (Water/DMSO).

Computational Workflow (DOT Visualization)

Figure 1: Standardized DFT computational workflow for electronic structure elucidation.

Geometric & Electronic Landscape

The stability of TBNS is governed by the conjugation between the phenyl ring and the nitro-vinyl side chain.

Optimized Geometry

At the M06-2X/6-311++G(d,p) level, the molecule adopts a planar or near-planar conformation, maximizing orbital overlap. The

Frontier Molecular Orbital (FMO) Analysis

The reactivity of TBNS is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Predominantly localized on the styryl

-system (phenyl ring + alkene). -

LUMO: Strongly localized on the nitroalkene moiety (

). This localization drives the regioselectivity of nucleophilic attacks (Michael addition) to the

Table 1: Representative Electronic Parameters (Gas Phase) Values derived from consensus DFT data for nitrostyrenes.

| Parameter | Symbol | Value (eV) | Physical Significance |

| HOMO Energy | -7.15 | Ionization potential proxy; donor ability. | |

| LUMO Energy | -2.85 | Electron affinity proxy; acceptor ability. | |

| Energy Gap | 4.30 | Kinetic stability; lower gap = higher reactivity (softness). | |

| Chemical Hardness | 2.15 | Resistance to charge transfer ( | |

| Electrophilicity | ~2.66 | Global electrophilic power ( |

Analyst Note: The high electrophilicity index (

eV) classifies TBNS as a strong electrophile . This quantitative metric explains its high reactivity toward biological thiols (e.g., Glutathione), a key mechanism in its cytotoxicity.

Global Reactivity Descriptors & Biological Implications[1]

To translate electronic structure into biological activity, we utilize Conceptual DFT (CDFT) descriptors.

The Electrophilicity-Toxicity Link

The biological activity of TBNS is often correlated with its ability to alkylate proteins via cysteine residues. The Electrophilicity Index (

Calculation Logic:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity (

):

Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution surface.

-

Negative Regions (Red): Concentrated over the Nitro (

) oxygens. -

Positive Regions (Blue): Concentrated around the

-carbon and phenyl protons. -

Implication: Nucleophiles are electrostatically guided toward the

-carbon, validating the Michael addition mechanism.

Reactivity Pathway Visualization (DOT)

Figure 2: Michael addition mechanism driven by FMO interactions.

Spectroscopic Validation

Theoretical models must be validated against experimental spectra.

Vibrational Spectroscopy (IR/Raman)

Frequency calculations at the M06-2X level (scaled by ~0.96-0.98) yield characteristic fingerprints:

-

Asymmetric

Stretch: -

Symmetric

Stretch: -

Vinyl Stretch:

UV-Vis Absorption

Time-Dependent DFT (TD-DFT) calculations typically reveal a strong

References

-

PubChem. (2025).[1] beta-Nitrostyrene Compound Summary. National Library of Medicine.

-

Domingo, L. R., et al. (2021). Understanding the different reactivity of (Z)- and (E)-beta-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances.

-

Sigma-Aldrich. (2025). This compound Product Specification. Merck KGaA.

-

ResearchGate. (2013). Theoretical Study of Reactions with Electrophiles Substitutions: by B3LYP-DFT Density Function Calculation. Engineering & Technology Journal.

-

Miar, M., et al. (2021). A mechanistic study of the electrochemical reaction between nitrostyrene and benzaldehyde: DFT calculations. ResearchGate.

Methodological & Application

Application Note: Unambiguous Structural Elucidation of trans-β-Nitrostyrene Using Multinuclear and Multidimensional NMR Spectroscopy

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of trans-β-nitrostyrene. Designed for researchers, scientists, and professionals in drug development, this document provides not only step-by-step protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments but also delves into the causal reasoning behind experimental choices and data interpretation. By integrating these techniques, we present a self-validating methodology that ensures high-confidence confirmation of the molecule's constitution, configuration, and conformation.

Introduction: The Significance of β-Nitrostyrene and the Power of NMR

β-Nitrostyrene and its derivatives are pivotal intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The biological and chemical reactivity of these compounds is intrinsically linked to their stereochemistry, particularly the configuration around the carbon-carbon double bond. The trans isomer, trans-β-nitrostyrene (systematic name: [(E)-2-nitroethenyl]benzene), is generally the more stable and commonly synthesized form.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural determination of organic molecules in solution.[1][2] Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C) and their through-bond scalar couplings provides a detailed molecular fingerprint. This guide will demonstrate how a synergistic application of ¹H, ¹³C, and 2D NMR experiments provides an irrefutable confirmation of the trans configuration of β-nitrostyrene.

Foundational Principles: Decoding the NMR Signature of trans-β-Nitrostyrene

The structure of trans-β-nitrostyrene dictates a unique set of NMR parameters. Understanding the electronic effects of the phenyl and nitro functional groups is key to interpreting the spectrum.

-

Chemical Shift (δ): The position of a signal in an NMR spectrum is highly sensitive to the local electronic environment. The strongly electron-withdrawing nitro group (NO₂) significantly deshields the vinylic protons, causing them to resonate at a lower field (higher ppm value) than typical alkene protons.[3] Similarly, the anisotropic magnetic field of the phenyl ring also influences the chemical shifts of nearby protons.

-

Spin-Spin Coupling (J-Coupling): The interaction between the magnetic moments of non-equivalent neighboring nuclei leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the number of intervening bonds and their dihedral angle. For vinylic systems, the three-bond coupling (³J) between protons across the double bond is stereochemically dependent. A large coupling constant, typically in the range of 11-18 Hz, is characteristic of a trans relationship (dihedral angle of 180°), while a smaller value (6-14 Hz) indicates a cis relationship (dihedral angle of 0°).[4][5][6] This principle is the cornerstone for assigning the stereochemistry of β-nitrostyrene.

Experimental Workflow for Structural Elucidation

The following diagram outlines the logical workflow for a comprehensive NMR analysis of trans-β-nitrostyrene.

Caption: Key ¹H-¹H COSY correlations expected for trans-β-nitrostyrene.

-

Key Correlation: A strong cross-peak will be observed between the signals at ~8.00 ppm (Hβ) and ~7.60 ppm (Hα), confirming they are scalar coupled. This validates the splitting pattern observed in the ¹H spectrum.

-

Aromatic Network: Cross-peaks will also connect the adjacent protons within the phenyl ring, confirming their connectivity.

5.3.2. HSQC Spectrum Analysis The HSQC spectrum definitively links each proton to its directly attached carbon atom.

-

A cross-peak will correlate the proton signal at ~7.60 ppm (Hα) with the carbon signal at ~137.5 ppm (Cα).

-

A cross-peak will correlate the proton signal at ~8.00 ppm (Hβ) with the carbon signal at ~139.0 ppm (Cβ).

-

Correlations will also be observed for each aromatic proton and its corresponding carbon, allowing for unambiguous assignment of the entire molecule.

Conclusion

By systematically applying a suite of NMR experiments, the chemical structure of trans-β-nitrostyrene can be elucidated with an exceptionally high degree of confidence. The large vicinal coupling constant (~13.7 Hz) observed in the ¹H NMR spectrum provides the primary, compelling evidence for the trans configuration of the vinylic protons. This assignment is then rigorously cross-validated by 2D COSY and HSQC experiments, which confirm the proton-proton and proton-carbon connectivities, respectively. This integrated NMR approach represents a robust, reliable, and indispensable tool for the structural characterization of nitrostyrenes and other crucial synthetic intermediates in the fields of chemical research and drug development.

References

-

Chegg.com. (2018). Solved: The 1H NMR spectrum of the nitrostyrene produced in... [Online] Available at: [Link]

-

Scribd. NMR Data of Β-nitrostyrene. [Online] Available at: [Link]

-

ATB (Automated Topology Builder). trans-beta-Nitrostyrene. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Online] Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link]

-

Chemguides. (2020). 1H NMR: Structural Elucidation I. [Online] YouTube. Available at: [Link]

-

ScienceDirect. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. [Online] Available at: [Link]

-

Nanalysis. (2023). Spin-Spin Coupling – Beyond Multiplicity. [Online] Available at: [Link]

-

PubChem. beta-nitrostyrene, (E)-. [Online] National Center for Biotechnology Information. Available at: [Link]

-

ScienceDirect. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). [Online] Available at: [Link]

-